n-Benzyl oxymethyl-4-nitro-imidazole
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Overview
Description
n-Benzyl oxymethyl-4-nitro-imidazole: is a chemical compound with the molecular formula C11H11N3O3 and a molecular weight of 233.23 g/mol . This compound is characterized by the presence of a benzyl group attached to an oxymethyl group, which is further connected to a 4-nitro-imidazole ring. The compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Benzyl oxymethyl-4-nitro-imidazole typically involves the reaction of benzyl chloride with oxymethyl-4-nitro-imidazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality .
Chemical Reactions Analysis
Types of Reactions: n-Benzyl oxymethyl-4-nitro-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl chloride, sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
n-Benzyl oxymethyl-4-nitro-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.
Medicine: Studied for its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of n-Benzyl oxymethyl-4-nitro-imidazole involves the interaction of its nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to antimicrobial effects. The compound targets specific enzymes and pathways in microorganisms, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
- n-Benzyl oxymethyl-2-nitro-imidazole
- n-Benzyl oxymethyl-5-nitro-imidazole
- n-Benzyl oxymethyl-4-amino-imidazole
Comparison: n-Benzyl oxymethyl-4-nitro-imidazole is unique due to the position of the nitro group on the imidazole ring. This positioning influences its reactivity and biological activity. Compared to its analogs, this compound exhibits distinct chemical properties and biological effects, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
4-nitro-1-(phenylmethoxymethyl)imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-14(16)11-6-13(8-12-11)9-17-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXYYOUBDOAQDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C=C(N=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373463 |
Source
|
Record name | n-benzyl oxymethyl-4-nitro-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-66-0 |
Source
|
Record name | 4-Nitro-1-[(phenylmethoxy)methyl]-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=669713-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-benzyl oxymethyl-4-nitro-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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